4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole
Overview
Description
4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-bromo-1-methyl-1H-pyrazole intermediate. This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Next, the pyrazole intermediate is coupled with a pyrrolidine derivative through a carbonylation reaction, forming the pyrazole-pyrrolidine moiety. This step often requires the use of a palladium catalyst and a suitable base, such as triethylamine, under an inert atmosphere .
Finally, the oxazole ring is introduced through a cyclization reaction involving the pyrazole-pyrrolidine intermediate and an appropriate oxazole precursor. This step may involve the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog that lacks the pyrrolidine and oxazole rings.
1-Methyl-4-bromopyrazole: Another analog with similar properties but different substitution patterns.
Uniqueness
4-[1-(4-Bromo-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-4-12-13(9(2)18-22-12)11-6-5-7-20(11)15(21)14-10(16)8-17-19(14)3/h8,11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYVIFLMKVLTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=C(C=NN3C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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